molecular formula C11H15NO2 B15070178 (4-Methoxychroman-4-yl)methanamine

(4-Methoxychroman-4-yl)methanamine

Cat. No.: B15070178
M. Wt: 193.24 g/mol
InChI Key: LDKQEOLICRLENZ-UHFFFAOYSA-N
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Description

(4-Methoxychroman-4-yl)methanamine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound features a chroman ring system substituted with a methoxy group at the 4-position and an amine group at the methanamine position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxychroman-4-yl)methanamine typically involves the formation of the chroman ring followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The amine group is often introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxychroman-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methoxychroman-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxychroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar biological activities.

    (4-Methoxychroman-4-yl)methanol: Another derivative with a hydroxyl group instead of an amine group.

    (4-Methoxychroman-4-yl)acetic acid: A derivative with an acetic acid group.

Uniqueness

(4-Methoxychroman-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(4-methoxy-2,3-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-11(8-12)6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3

InChI Key

LDKQEOLICRLENZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC2=CC=CC=C21)CN

Origin of Product

United States

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